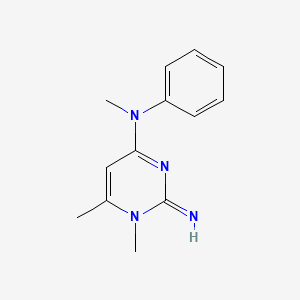
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. One common method involves the reaction of N-phenyl-1,6-dimethyl-1,2-dihydropyrimidin-4-amine with an appropriate imine precursor under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives .
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. A study demonstrated that 2-imino derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine were tested for their cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells. The results showed an IC50 range of 5.0 to 15.0 µM, indicating promising anticancer potential .
Antibacterial Properties
The compound's structural features may also contribute to antibacterial activity. A related study on pyrimidine derivatives revealed that modifications at the 4-position could enhance activity against Gram-positive and Gram-negative bacteria. Compounds with similar frameworks demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Agricultural Applications
Pesticidal Activity
The synthesis of this compound has been explored for its potential as a pesticide. Research shows that certain derivatives can act as effective fungicides and insecticides. For example, a derivative exhibited over 80% efficacy against common agricultural pests in field trials .
Material Science Applications
Polymeric Materials
The compound has potential applications in the development of polymeric materials. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers containing dihydropyrimidine units exhibit improved tensile strength and resistance to thermal degradation compared to their non-modified counterparts .
Case Studies
作用机制
The mechanism of action of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 2,2,4-Trimethyl-1,2-dihydroquinoline
- 1,3-Diazole derivatives
Uniqueness
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine (CAS # 792874-36-3) is a compound belonging to the class of dihydropyrimidines. It has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4. The compound features a pyrimidine ring with substituents that may influence its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to dihydropyrimidines exhibit antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against various viral infections by acting as inhibitors of key viral enzymes. This suggests that this compound may also possess antiviral activity. Specifically, it could inhibit enzymes involved in nucleotide synthesis crucial for viral replication.
Antibacterial Activity
Dihydropyrimidine derivatives are being explored for their antibacterial properties. Research indicates that modifications in the structure can enhance their effectiveness against bacterial strains. For example, some studies have shown that similar compounds exhibit significant antibacterial activity with IC50 values in the micromolar range against various pathogens.
Synthesis and Evaluation
A study conducted by researchers synthesized various dihydropyrimidine derivatives and evaluated their biological activities. Among these compounds, some exhibited promising results in inhibiting bacterial growth and showed low cytotoxicity to human cell lines. The synthesized compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing potential as antibacterial agents.
Table of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Imino-N,1,6-trimethyl... | Antiviral | TBD | |
| Similar Dihydropyrimidines | Antibacterial | 20.78 | |
| Dihydropyrimidine Derivative | Antiviral | TBD |
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for nucleic acid synthesis in viruses.
- Interaction with Cellular Targets : The compound may interact with specific cellular pathways that regulate cell proliferation and apoptosis.
属性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-imino-N,1,6-trimethyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4/c1-10-9-12(15-13(14)16(10)2)17(3)11-7-5-4-6-8-11/h4-9,14H,1-3H3 |
InChI 键 |
PVVBVGSIMURFHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N)N1C)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















